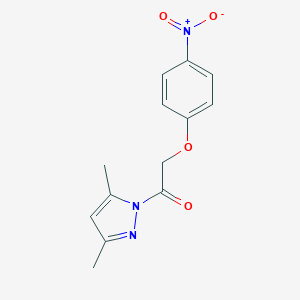![molecular formula C16H12N2O5S B466053 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide CAS No. 356567-67-4](/img/structure/B466053.png)
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide, also known as NDI-1, is a small molecule inhibitor that has been shown to protect against oxidative stress-induced cell death in vitro and in vivo. This compound has gained attention for its potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, stroke, and cardiovascular disease.
Wirkmechanismus
Target of Action
Similar compounds, such as phthalimide derivatives, have been reported to exhibit antitumor effects, immunomodulatory and antiangiogenic properties .
Mode of Action
It’s worth noting that similar compounds, such as benzimidazole derivatives, have been found to exhibit diverse biological activity and clinical applications .
Biochemical Pathways
Compounds with similar structures, such as benzimidazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antitumor effects, immunomodulatory and antiangiogenic properties .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is its ability to protect against oxidative stress-induced cell death in a variety of cell types and animal models. Additionally, this compound has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have even greater therapeutic potential than this compound. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in different disease models. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in other disease contexts, such as cancer and metabolic disorders.
Synthesemethoden
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base to form a benzylidene-malonate intermediate. This intermediate is then reacted with sulfanilamide and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In particular, it has been shown to protect against oxidative stress-induced cell death in models of Parkinson's disease, stroke, and traumatic brain injury. Additionally, this compound has been shown to improve cardiac function in models of heart failure.
Eigenschaften
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-10(19)17-24(22,23)12-8-6-11(7-9-12)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNHASYHHVRKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)
![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)
![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
![Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B466127.png)

![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)